GSK2193874 is a synthetic, small-molecule compound identified as a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. [, ] It is classified as a TRP channel blocker and has been instrumental in elucidating the physiological and pathological roles of TRPV4 in various biological systems. [] GSK2193874's selectivity for TRPV4 makes it a valuable tool in both in vitro and in vivo studies, contributing significantly to our understanding of TRPV4 biology. [, ]
8.1. Clinical Translation: While GSK2193874 has demonstrated promising preclinical results in various disease models, further research is needed to translate these findings into clinical applications. [, , ]
8.2. Understanding TRPV4 Interplay: Investigating the interplay between TRPV4 and other ion channels, receptors, and signaling pathways will provide a more comprehensive understanding of its role in health and disease. [, , ]
8.3. TRPV4 Subtype Specificity: Exploring the potential for developing compounds with even greater subtype specificity within the TRPV family could lead to more targeted therapies with fewer off-target effects. [, ]
The synthesis of GSK2193874 involves several key steps:
Industrial methods for producing GSK2193874 would focus on optimizing these synthetic steps to enhance yield and purity.
GSK2193874's molecular structure can be described by its chemical formula: . The compound features a complex arrangement that includes:
The specific arrangement of these components contributes to its selective antagonistic activity against the TRPV4 ion channel .
GSK2193874 can participate in various chemical reactions:
Common reagents employed in these reactions include brominating agents, reducing agents, and nucleophiles for substitution .
GSK2193874 functions primarily as an antagonist of the TRPV4 ion channel. Its mechanism involves:
The pharmacokinetics of GSK2193874 indicate that it is orally bioavailable, making it suitable for therapeutic applications .
GSK2193874 exhibits several notable physical and chemical properties:
These properties are critical for understanding how GSK2193874 behaves in both laboratory settings and potential therapeutic applications .
GSK2193874 has a broad range of scientific uses:
Transient Receptor Potential Vanilloid 4 (TRPV4) represents a non-selective cation channel with significant permeability to calcium ions (Ca²⁺), exhibiting a permeability sequence of Ca²⁺ >> Mg²⁺ > K⁺ > Na⁺ (PCa/PNa ≈ 10) [1] [3]. This channel functions as a polymodal cellular sensor, activated by diverse physicochemical stimuli including moderate heat (>27°C), mechanical stress (shear stress, cell swelling), hypotonicity, and endogenous lipid mediators such as epoxyeicosatrienoic acids (EETs) [3] [8]. Structurally, TRPV4 channels form homo-tetrameric complexes, with each subunit comprising six transmembrane segments and intracellular N- and C-terminal domains containing ankyrin repeats and regulatory motifs [1] [3]. The channel's exceptional pore width (10.6-12.6 Å), significantly larger than other TRPV channels (4.2-7.4 Å), presents unique opportunities for selective pharmacological targeting [1].
TRPV4 exhibits broad tissue distribution, with expression documented in vascular endothelial cells, cardiomyocytes, pulmonary epithelium, renal tubules, sensory neurons, and immune cells [1] [3] [8]. This widespread expression pattern positions TRPV4 as a critical regulator of numerous physiological processes, including vascular tone, osmoregulation, nociception, and inflammatory signaling. Consequently, TRPV4 has emerged as a compelling target for pharmacological intervention in conditions characterized by dysregulated calcium signaling, endothelial dysfunction, and inflammatory pathology [1] [10]. The development challenges for TRPV4 modulators historically included achieving sufficient selectivity over other TRP channels and optimizing pharmacokinetic properties for in vivo studies [2].
TRPV4 activation contributes significantly to multiple disease processes through dysregulated calcium signaling. In cardiovascular pathologies, TRPV4 participates in the development of cardiac fibrosis, hypertrophy, ischemia-reperfusion injuries, and arrhythmias through its effects on cardiomyocyte electrophysiology, fibroblast proliferation, and intracellular calcium handling [1]. TRPV4 activation in vascular endothelium promotes endothelial barrier disruption through calcium-dependent cytoskeletal reorganization, leading to increased vascular permeability and edema formation—particularly evident in pulmonary vasculature where TRPV4 activation causes alveolar flooding [1] [10].
In pulmonary physiology, TRPV4 mediates airway hyperresponsiveness through multiple mechanisms, including smooth muscle contraction, leukotriene synthesis, and cytokine release [3] [8]. The channel also functions as an osmosensor in respiratory epithelia, contributing to bronchoconstriction induced by osmotic stimuli such as distilled water inhalation [6]. During systemic inflammation, TRPV4 activation in macrophages amplifies pro-inflammatory cytokine production, including TNFα, IL-1β, and IL-6, creating a deleterious feedback loop that exacerbates endothelial dysfunction and contributes to organ injury [10]. Experimental evidence demonstrates that TRPV4 activation triggers a cytokine storm in sepsis models, while genetic ablation or pharmacological inhibition significantly attenuates this response [10].
Beyond cardiovascular and inflammatory pathologies, TRPV4 gain-of-function mutations are associated with hereditary neuropathies including Charcot-Marie-Tooth disease type 2C, scapuloperoneal spinal muscular atrophy, and congenital distal spinal muscular atrophy, highlighting the channel's importance in neuronal homeostasis [3]. These diverse pathophysiological roles underscore TRPV4's significance as a therapeutic target and provide a strong rationale for developing selective antagonists.
The development of selective TRPV4 antagonists was driven by significant limitations of early-generation inhibitors. Initial compounds such as HC-067047 and RN-1734 exhibited modest potency (IC₅₀ values in the micromolar range for human TRPV4) and suboptimal pharmacokinetic properties that limited their utility for in vivo studies [2] [5]. Additionally, these early antagonists displayed insufficient selectivity across TRP channel subtypes, complicating the interpretation of pharmacological studies [5]. The absence of orally bioavailable tool compounds hindered chronic disease modeling and therapeutic exploration [2].
GSK2193874 emerged from a medicinal chemistry program addressing these limitations through systematic structural optimization. The development strategy focused on enhancing TRPV4 potency, eliminating off-target activity (particularly neurokinin NK2/NK3 receptor activity present in initial hits), reducing in vivo clearance, and improving oral exposure in preclinical species [2]. This optimization yielded a compound with exceptional potency (IC₅₀ = 0.04 µM for human TRPV4 and 0.002 µM for rat TRPV4) and high selectivity over other TRP channels (TRPV1, TRPA1, TRPC3, TRPC6, TRPM8) and a broad panel of human receptors, channels, and enzymes [4] [5] [7]. The compound's favorable pharmacokinetic profile in rats and dogs (oral bioavailability: 31% and 53%, respectively) enabled chronic dosing studies and investigation of TRPV4 biology in diverse disease models [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1